molecular formula C18H19N3O5 B3727638 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3727638
M. Wt: 357.4 g/mol
InChI Key: QDWMKPAQTGAYAW-YBFXNURJSA-N
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Description

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxybenzylidene moiety, and a hydrazinyl group, making it a subject of interest for chemists and biochemists.

Properties

IUPAC Name

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-3-26-16-10-12(8-9-14(16)22)11-19-21-18(24)17(23)20-13-6-4-5-7-15(13)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)(H,21,24)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMKPAQTGAYAW-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the hydrazone moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

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